FAK Kinase Inhibition: Micromolar Potency Differentiates This Compound from the Nanomolar S1PR4 Antagonist CYM50358
CAS 468069-82-1 inhibits baculovirus-expressed human focal adhesion kinase (FAK) with an IC50 of 2.39 × 10^3 nM (2.39 μM) as measured by a time-resolved fluorescence (TRF) biochemical assay, according to BindingDB data derived from US Patent 8501936 [1]. In contrast, the structurally related 5-(2,5-dichlorophenyl)furan-2-carboxamide CYM50358 exhibits no meaningful FAK activity and instead targets the sphingosine-1-phosphate receptor 4 (S1PR4) with an IC50 of 25 nM . This >95-fold difference in primary target engagement underscores that the N,N-diethylacrylamide terminus is a critical determinant of kinase versus GPCR pharmacology within this core scaffold.
| Evidence Dimension | In vitro biochemical potency against primary target (IC50) |
|---|---|
| Target Compound Data | FAK IC50 = 2.39 × 10^3 nM (2,390 nM) |
| Comparator Or Baseline | CYM50358: S1PR4 IC50 = 25 nM (no reported FAK activity) |
| Quantified Difference | Target shift: FAK (kinase) vs. S1PR4 (GPCR). The diethylacrylamide terminus directs kinase inhibition; the carboxamide terminus directs GPCR antagonism. |
| Conditions | Baculovirus-expressed human FAK; time-resolved fluorescence (TRF) assay (BindingDB assay entry for BDBM99560 / US8501936 Example 58) |
Why This Matters
For any research program requiring FAK inhibition, CYM50358 is functionally inert; procurement must be guided by target-specific evidence, not scaffold similarity.
- [1] BindingDB. (2025). BDBM99560, CHEMBL2062529, US8501936 Example 58. FAK IC50 2.39E+3 nM. University of California San Diego. View Source
